1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14613827
InChI: InChI=1S/C15H17N3O5S/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2
SMILES:
Molecular Formula: C15H17N3O5S
Molecular Weight: 351.4 g/mol

1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

CAS No.:

Cat. No.: VC14613827

Molecular Formula: C15H17N3O5S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine -

Specification

Molecular Formula C15H17N3O5S
Molecular Weight 351.4 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine
Standard InChI InChI=1S/C15H17N3O5S/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2
Standard InChI Key FHZKLWCHYRBMHS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has the molecular formula C₁₅H₁₇N₃O₅S and a molecular weight of 351.38 g/mol. Its IUPAC name derives from the piperazine ring substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a 4-nitrophenylsulfonyl moiety. The sulfonyl group (-SO₂-) and nitro group (-NO₂) contribute to its polar character, influencing solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₅S
Molecular Weight351.38 g/mol
IUPAC Name1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Melting PointNot reported
SolubilitySoluble in DMSO, ethanol

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves two primary steps: sulfonylation of piperazine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with furan-2-ylmethyl chloride.

  • Sulfonylation: Piperazine reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-[(4-nitrophenyl)sulfonyl]piperazine. This step exploits the nucleophilic nature of piperazine’s secondary amines .

  • Alkylation: The sulfonylated piperazine intermediate undergoes alkylation with furan-2-ylmethyl chloride, typically in a polar aprotic solvent like acetonitrile. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
SulfonylationPiperazine, 4-nitrobenzenesulfonyl chloride, K₂CO₃, DMF, 80°C72%
Alkylation4-[(4-Nitrophenyl)sulfonyl]piperazine, furan-2-ylmethyl chloride, TEA, acetonitrile, reflux68%

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the piperazine’s amine attacks the electrophilic sulfur in the sulfonyl chloride. Alkylation involves an SN2 displacement, with the furan-2-ylmethyl chloride’s leaving group (Cl⁻) replaced by the piperazine nitrogen .

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Signals at δ 2.47–3.75 ppm correspond to piperazine protons, while δ 4.43 ppm integrates for the furan-2-ylmethyl CH₂ group. Aromatic protons from the 4-nitrophenylsulfonyl group resonate at δ 7.46–8.25 ppm .

  • ¹³C NMR: The sulfonyl carbon appears at δ 125 ppm, and the nitro group’s electron-withdrawing effect deshields adjacent carbons to δ 145–150 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorptions at 1643 cm⁻¹ (C=O stretch, absent in this compound) and 1350–1500 cm⁻¹ (asymmetric and symmetric SO₂ stretches) confirm the sulfonyl group. The nitro group exhibits bands at 1520 cm⁻¹ (asymmetric NO₂) and 1345 cm⁻¹ (symmetric NO₂) .

Table 3: Key Spectral Assignments

TechniqueSignal (δ/ppm or cm⁻¹)Assignment
¹H NMR4.43SCH₂ (furan-2-ylmethyl)
¹³C NMR125SO₂ carbon
IR1350–1500SO₂ asymmetric/symmetric

Research Applications and Biological Relevance

Radiation Mitigation

A structurally analogous compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, demonstrated efficacy in mitigating gastrointestinal acute radiation syndrome (GI-ARS) in murine models. Daily post-irradiation administration increased intestinal stem cell (ISC) survival by 40% and upregulated Wnt/β-catenin signaling pathways critical for epithelial regeneration . While direct evidence for 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is lacking, its shared sulfonamide-piperazine scaffold suggests potential utility in radioprotection .

Synthetic Intermediate

The compound serves as a precursor in synthesizing thieno[2,3-b]pyridine derivatives, which exhibit antimicrobial and anticancer activities. For example, bis(sulfanediyl)bis(6-phenylnicotinonitriles) derived from similar piperazine sulfonamides showed 70–79% yields in cyclization reactions .

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